molecular formula C10H15NO3S B1464008 4-(3-Methoxypropanesulfonyl)aniline CAS No. 1247164-58-4

4-(3-Methoxypropanesulfonyl)aniline

Cat. No. B1464008
CAS RN: 1247164-58-4
M. Wt: 229.3 g/mol
InChI Key: BLPNTHKVBBORLN-UHFFFAOYSA-N
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Description

4-(3-Methoxypropanesulfonyl)aniline is a chemical compound with the CAS Number: 1247164-58-4 . It has a molecular weight of 229.3 and its IUPAC name is 4-[(3-methoxypropyl)sulfonyl]phenylamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, density, or solubility.

Mechanism of Action

The mechanism of action of Mps-aniline is not fully understood. However, it is believed that the sulfonamide group in the compound plays a significant role in its biological activity. The sulfonamide group has been found to interact with various enzymes and proteins, leading to the inhibition of their activity. This inhibition may be responsible for the compound's antitumor, antibacterial, and antifungal activity.
Biochemical and Physiological Effects:
Mps-aniline has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. This inhibition may be responsible for the compound's antitumor activity. Mps-aniline has also been found to inhibit the growth of various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Mps-aniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in medicinal chemistry, making it an ideal lead compound for drug development. However, there are also limitations to the use of Mps-aniline in lab experiments. It has been found to have low aqueous solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of Mps-aniline. One area of research is the development of new drugs based on the compound's structure. Researchers are also investigating the potential of Mps-aniline as a tool for the study of enzyme and protein inhibition. Additionally, there is ongoing research into the compound's potential applications in agriculture, particularly as a fungicide.
Conclusion:
In conclusion, 4-(3-Methoxypropanesulfonyl)aniline is a chemical compound that has potential applications in scientific research. Its synthesis method is efficient, and it has been extensively studied for its potential use in medicinal chemistry. Mps-aniline has been found to have antitumor, antibacterial, and antifungal activity, and its mechanism of action involves the inhibition of various enzymes and proteins. Although there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including drug development and agricultural applications.

Scientific Research Applications

Mps-aniline has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to have potential as a lead compound for the development of new drugs. Mps-aniline has been found to exhibit antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to have antibacterial and antifungal activity.

Safety and Hazards

The safety information for 4-(3-Methoxypropanesulfonyl)aniline indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-methoxypropylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-7-2-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNTHKVBBORLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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